

Application Notes & Protocols: (r)-Tetrahydrothiophen-3-ol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (r)-Tetrahydrothiophen-3-ol

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Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as foundational scaffolds for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Among these, sulfur-containing heterocycles are of significant interest due to their prevalence in numerous bioactive molecules.^{[1][2][3]} This document provides a detailed technical guide on the application of **(r)-Tetrahydrothiophen-3-ol**, a valuable chiral intermediate. We will explore its synthesis, with a focus on highly efficient biocatalytic methods, and its strategic use in the construction of potent therapeutics, particularly in the arena of novel antibiotics. Detailed protocols and workflow visualizations are provided to enable researchers to effectively integrate this building block into their synthetic programs.

Introduction: The Strategic Importance of (r)-Tetrahydrothiophen-3-ol

The tetrahydrothiophene (THT) ring is a privileged scaffold found in a wide array of biologically active compounds, from the essential B vitamin biotin to potent enzyme inhibitors.^[1] When functionalized with a stereocenter, as in **(r)-Tetrahydrothiophen-3-ol**, it becomes a powerful tool for introducing chirality and specific three-dimensional architecture into a target molecule.

The utility of **(r)-Tetrahydrothiophen-3-ol** stems from two key features:

- The Chiral Secondary Alcohol: The (R)-configured hydroxyl group provides a reactive handle for a multitude of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution (following activation), all while preserving the stereochemical integrity of the molecule.
- The Thioether Moiety: The sulfur atom within the THT ring can influence the molecule's conformation and provides a site for potential oxidation to the corresponding sulfoxide or sulfone, thereby modulating physicochemical properties such as polarity and solubility.

This combination makes **(R)-Tetrahydrothiophen-3-ol** an essential intermediate in the synthesis of advanced therapeutic agents, most notably penem-based antibacterial agents like sulopenem.[\[1\]](#)

Physicochemical & Safety Data

A clear understanding of a building block's properties is critical for its effective use and safe handling.

Property	Value	Source
IUPAC Name	(3R)-thiolan-3-ol	[4]
Synonyms	(R)-3-Hydroxytetrahydrothiophene, (3R)-Tetrahydrothiophen-3-ol	[5] [6]
CAS Number	100937-75-5	[4] [6]
Molecular Formula	C ₄ H ₈ OS	[4] [5]
Molecular Weight	104.17 g/mol	[4]
Appearance	Colorless to light yellow liquid	-
Boiling Point	42 °C @ 0.3 Torr	[6]

Safety Information: **(R)-Tetrahydrothiophen-3-ol** should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. According to the Globally Harmonized System (GHS), it presents the following hazards[\[4\]](#):

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

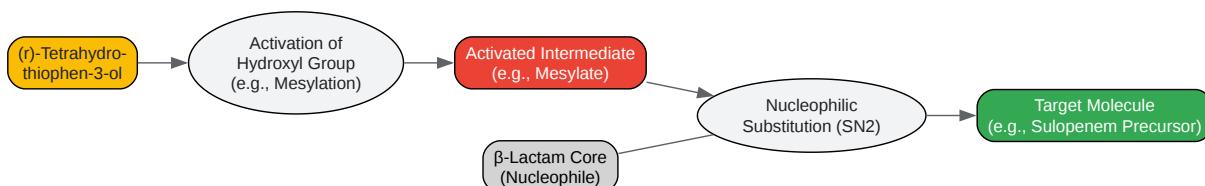
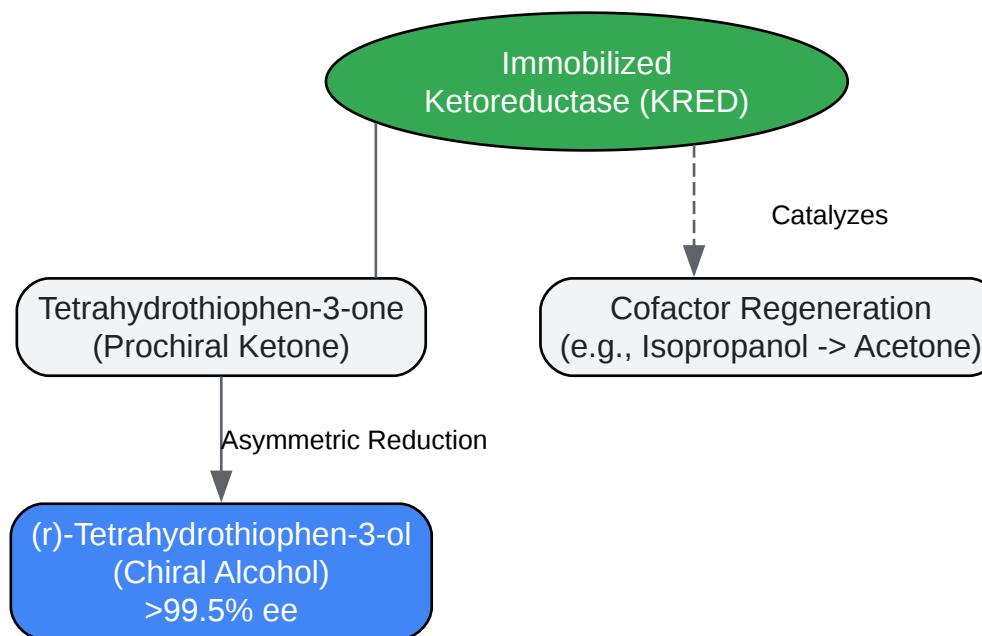
Synthesis: Biocatalysis as a Superior Route to Enantiopurity

The asymmetric synthesis of **(R)-Tetrahydrothiophen-3-ol** is critical to its function as a chiral building block. While various chemical methods exist, biocatalytic reduction of the prochiral ketone, tetrahydrothiophen-3-one, has emerged as a highly efficient and scalable method. This approach offers exceptional enantioselectivity and operates under mild, environmentally friendly conditions.^[7]

A particularly effective method involves the use of an immobilized ketoreductase (KRED) enzyme.^[8] The enzyme, utilizing a cofactor like NADPH (regenerated *in situ* using a sacrificial alcohol such as isopropanol), delivers a hydride to one specific face of the ketone, yielding the (R)-alcohol with outstanding purity.

Key advantages of the enzymatic route include:

- Exceptional Enantioselectivity: Enantiomeric excess (ee) values greater than 99.5% are routinely achieved.^[8]
- High Conversion Rates: Conversions of over 99% have been demonstrated.^[8]
- Scalability: The process has been successfully implemented at both batch pilot scale and in continuous flow reactors, demonstrating its industrial viability.^[8]
- Sustainability: The reaction is typically run in aqueous media under ambient conditions, reducing the need for harsh reagents and organic solvents.



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- To cite this document: BenchChem. [Application Notes & Protocols: (r)-Tetrahydrothiophen-3-ol as a Versatile Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020376#use-of-r-tetrahydrothiophen-3-ol-as-a-chiral-building-block>]

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